
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- is a substituted imidazole compound characterized by a long dodecyl chain and an isopropyl group attached to the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Scientific Research Applications
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and disrupt their normal function, leading to antimicrobial or anticancer effects. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially causing membrane disruption and cell death .
Comparison with Similar Compounds
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Imidazole, 1-dodecyl-: Lacks the isopropyl group, making it less sterically hindered and potentially less effective in certain applications.
1H-Imidazole, 1-methyl-: A smaller compound with different physicochemical properties and applications.
1H-Imidazole, 1,2-dimethyl-: Contains two methyl groups, which can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
5709-26-2 |
|---|---|
Molecular Formula |
C18H34N2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-dodecyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C18H34N2/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-19-18(20)17(2)3/h14,16-17H,4-13,15H2,1-3H3 |
InChI Key |
OXVFFRNIUMEJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CN=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



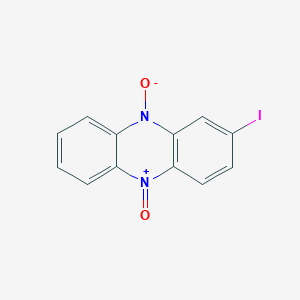
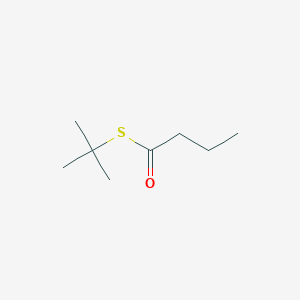
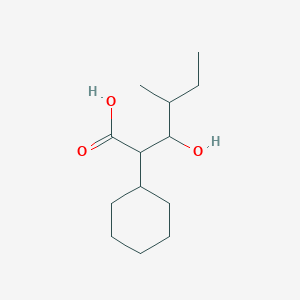
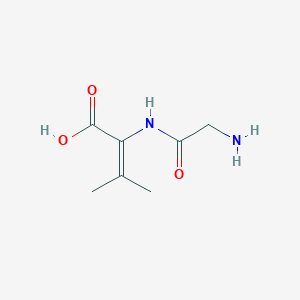

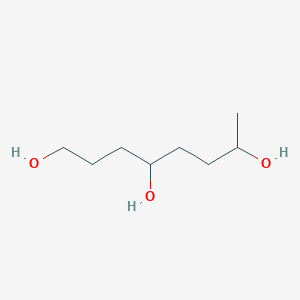

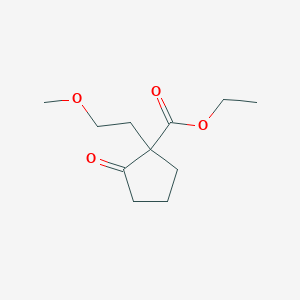
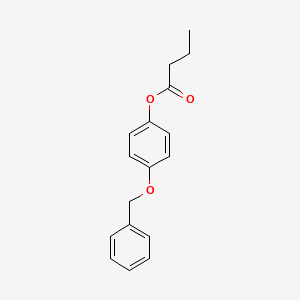
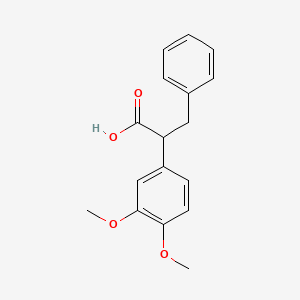
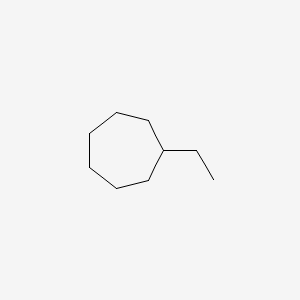
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)
